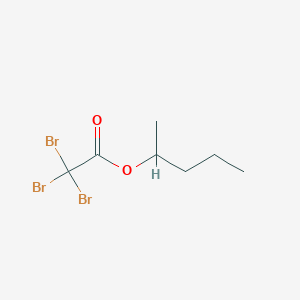
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester is a chemical compound with the molecular formula C8H12O3S2 This compound is characterized by the presence of a butanoic acid backbone with a 1,3-dithiolan-2-ylidene group and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester typically involves the reaction of butanoic acid derivatives with 1,3-dithiolane compounds under specific conditions. One common method involves the use of perchloric acid adsorbed on silica gel as a catalyst for the formation of 1,3-dithiolane rings under solvent-free conditions at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help achieve high production rates while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1,3-dithiolan-2-ylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The 1,3-dithiolan-2-ylidene group is known to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester
- 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
Uniqueness
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester is unique due to its specific structural features, including the butanoic acid backbone and the presence of both a 1,3-dithiolan-2-ylidene group and a methyl ester functional group
Propiedades
Número CAS |
91256-47-2 |
|---|---|
Fórmula molecular |
C8H10O3S2 |
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
methyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C8H10O3S2/c1-5(9)6(7(10)11-2)8-12-3-4-13-8/h3-4H2,1-2H3 |
Clave InChI |
YCLVTLQAYRMRAV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=C1SCCS1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)

![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
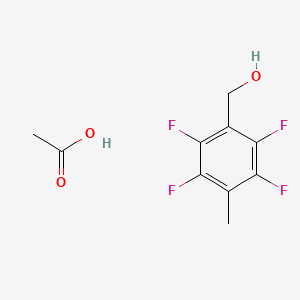
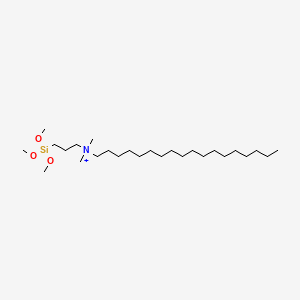


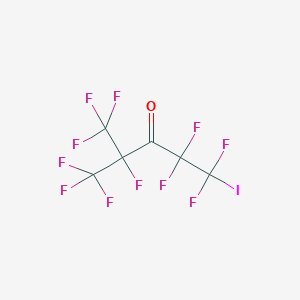

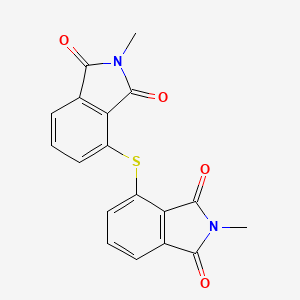
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
